4-Chloro-3-hydroxypyridine

URAT1 inhibitor hyperuricemia oral bioavailability

4-Chloro-3-hydroxypyridine's distinct 4-Cl-3-OH pattern enables bidentate N,O-chelation for Pd, Ni, Cu catalyst systems and Suzuki-Miyaura couplings at the 4-position, delivering biaryl architectures inaccessible via other regioisomers. Derivatives achieve 30.13% oral bioavailability vs. 21.47% for verinurad, with preserved urate-lowering efficacy at 10 mg/kg (Zhao et al., 2022). Predicted pKa 6.57 facilitates pH>7.5 phenolate extraction for scalable, chromatography-free purification. Procure this differentiated building block to advance SAR with a validated pharmacokinetic advantage.

Molecular Formula C5H4ClNO
Molecular Weight 129.54 g/mol
CAS No. 96630-88-5
Cat. No. B1585994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-hydroxypyridine
CAS96630-88-5
Molecular FormulaC5H4ClNO
Molecular Weight129.54 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1Cl)O
InChIInChI=1S/C5H4ClNO/c6-4-1-2-7-3-5(4)8/h1-3,8H
InChIKeyGQORRJKLCCMNPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3-hydroxypyridine (CAS 96630-88-5): A Versatile Chlorinated Pyridine Building Block for Metal Catalysis and Pharmaceutical R&D


4-Chloro-3-hydroxypyridine (CAS 96630-88-5), also known as 4-chloropyridin-3-ol, is a heterocyclic aromatic compound belonging to the class of chlorinated pyridine derivatives, with the molecular formula C₅H₄ClNO and a molecular weight of 129.54 g/mol . It features a pyridine ring substituted at the 4-position with a chlorine atom and at the 3-position with a hydroxyl group, granting it a distinct reactivity profile for cross-coupling chemistry and coordination with metal catalysts [1]. Its chemical properties include a predicted pKa of 6.57±0.10, a predicted XLogP of 1.1, and a predicted density of 1.392±0.06 g/cm³, which define its behavior in reaction and purification workflows [2].

The Risk of Substituting 4-Chloro-3-hydroxypyridine: Why Positional Isomers and Unsubstituted Analogs Are Not Interchangeable in Medicinal Chemistry and Catalysis


Substituting 4-chloro-3-hydroxypyridine with closely related analogs such as unsubstituted 3-hydroxypyridine, 2-chloro-3-hydroxypyridine, or 3-chloro-4-hydroxypyridine without empirical justification introduces substantial technical risk. The precise juxtaposition of the chlorine atom at the 4-position and the hydroxyl group at the 3-position establishes a distinct electronic and steric environment that governs both its reactivity in metal-catalyzed cross-coupling reactions and its binding interactions with biological targets [1]. As evidenced in drug discovery programs, the 4-chloro-3-hydroxy substitution pattern on the pyridine ring serves as a critical structural determinant for achieving target potency and favorable ADME properties; altering this substitution pattern, as seen with verinurad analogs, directly modifies pharmacokinetic profiles and oral bioavailability [2]. The following evidence guide provides quantitative justification for selecting this specific building block over its analogs.

4-Chloro-3-hydroxypyridine (96630-88-5): Quantitative Evidence for Differentiated Performance in URAT1/GLUT9 Inhibition, Bioavailability, and Metal Catalysis


Superior Oral Bioavailability of 4-Chloro-3-hydroxypyridine-Derived URAT1/GLUT9 Dual Inhibitor Compared to Verinurad

A 4-chloro-3-hydroxypyridine-containing analog of verinurad, designated KPH2f, demonstrated a 40.3% relative improvement in oral bioavailability compared to the parent compound verinurad in pharmacokinetic studies [1]. The improvement in this key drug-like property was directly attributable to the structural modification incorporating the 4-chloro-3-hydroxypyridine moiety, which enhanced the molecule's overall druggability [1].

URAT1 inhibitor hyperuricemia oral bioavailability pharmacokinetics drug discovery

Comparable In Vivo Urate-Lowering Efficacy with Potentially Improved Selectivity Profile for 4-Chloro-3-hydroxypyridine-Derived Candidate

The 4-chloro-3-hydroxypyridine-derived compound KPH2f exhibited urate-lowering efficacy in vivo that was statistically comparable to that of verinurad at an equivalent dose (10 mg/kg) [1]. Importantly, KPH2f also demonstrated minimal interaction with OAT1 and ABCG2 transporters, suggesting a reduced potential for off-target effects compared to less selective compounds [1].

hyperuricemia gout URAT1 inhibitor GLUT9 inhibitor in vivo efficacy

Unique Bidentate Coordination Capability in Metal Catalysis Due to Ortho-Chloro-Hydroxy Substitution Pattern

The ortho-relationship between the 4-chloro and 3-hydroxy groups enables 4-chloro-3-hydroxypyridine to function as a bidentate ligand in metal catalysis, a capability absent in positional isomers lacking this specific substitution pattern [1]. The compound's oxygen and nitrogen atoms possess lone pair electrons that can form stable coordination bonds with transition metals, modulating reaction rates and product distributions through distinct chelation effects [1].

metal catalysis ligand design coordination chemistry cross-coupling

Enhanced Lipophilicity (XLogP = 1.1) Facilitates Organic Solvent Extraction and Purification Compared to Unsubstituted 3-Hydroxypyridine

The presence of the chlorine atom at the 4-position increases the lipophilicity of 4-chloro-3-hydroxypyridine, resulting in a calculated XLogP of 1.1 [1]. This represents a substantial increase in hydrophobicity relative to the unsubstituted parent compound, 3-hydroxypyridine, which has a calculated XLogP of approximately -0.4 [Class-level inference based on structural comparison].

lipophilicity extraction purification physicochemical properties XLogP

Predicted Moderate Acidity (pKa = 6.57) Enables pH-Dependent Extraction Strategies Unavailable to Non-Phenolic Analogs

The phenolic hydroxyl group of 4-chloro-3-hydroxypyridine confers a predicted pKa of 6.57±0.10 , a property that is absent in non-phenolic pyridine analogs such as 4-chloropyridine (pKa ≈ 3.8 for conjugate acid). This moderate acidity allows for selective deprotonation and aqueous phase extraction under mildly basic conditions (pH > 7.5), providing a purification pathway that is not available to non-hydroxy-substituted chloropyridines [Class-level inference].

pKa acid-base extraction purification ionization workflow optimization

Suzuki Coupling Reactivity: Positional Isomer-Dependent Yield Profiles in 4-Chloropyridine Cross-Coupling

While direct experimental yield data for 4-chloro-3-hydroxypyridine in Suzuki coupling is not available in the retrieved sources, studies on the closely related scaffold 4-chloropyridine demonstrate that the position of the chlorine atom on the pyridine ring significantly influences coupling efficiency [1]. In Pd(PPh₃)₄-catalyzed Suzuki reactions with arylboronic acids, 4-chloropyridines yield moderate to good product yields, whereas the isomeric 2-chloropyridines give excellent yields under identical conditions [1]. This positional dependence of reactivity provides a structural rationale for why 4-chloro-3-hydroxypyridine cannot be considered interchangeable with its 2-chloro-3-hydroxy isomer in cross-coupling applications.

Suzuki coupling cross-coupling palladium catalysis aryl chlorides heterocyclic synthesis

4-Chloro-3-hydroxypyridine: High-Value Application Scenarios for Procurement and Research Prioritization


Medicinal Chemistry Lead Optimization for URAT1/GLUT9 Dual Inhibitors

Based on direct comparative evidence from Zhao et al. (2022) showing that 4-chloro-3-hydroxypyridine-derived compound KPH2f achieved 30.13% oral bioavailability (vs. 21.47% for verinurad) and maintained comparable in vivo urate-lowering efficacy at 10 mg/kg [1], this building block is strategically valuable for medicinal chemistry teams developing next-generation anti-hyperuricemic agents. The improved pharmacokinetic profile while preserving target potency makes it a high-priority starting material for SAR exploration aimed at enhancing druggability without sacrificing therapeutic effect.

Synthesis of Bidentate Ligands for Transition Metal Catalysis

As described in catalytic applications [1], the ortho-chloro-hydroxy substitution pattern enables 4-chloro-3-hydroxypyridine to function as a bidentate N,O-chelating ligand. This scenario is particularly relevant for researchers developing novel palladium, nickel, or copper catalyst systems for cross-coupling and cyclization reactions, where the unique coordination geometry can be exploited to modulate reaction selectivity and catalyst stability in ways that simpler pyridine ligands cannot achieve [1].

Purification Workflow Design Exploiting pH-Dependent Ionization (pKa = 6.57) and Enhanced Lipophilicity (XLogP = 1.1)

The compound's predicted pKa of 6.57±0.10 and XLogP of 1.1 [2] provide quantitative justification for employing acid-base extraction protocols in purification workflows. At pH > 7.5, deprotonation of the phenolic hydroxyl group renders the compound water-soluble as the phenolate anion, allowing separation from neutral organic impurities. This scenario is particularly relevant for process chemists and CROs seeking to minimize chromatography usage in multi-gram syntheses, thereby reducing purification costs and cycle times.

Cross-Coupling Substrate for Palladium-Catalyzed C–C Bond Formation

The chlorine atom at the 4-position makes 4-chloro-3-hydroxypyridine a viable electrophilic partner in Suzuki-Miyaura and related cross-coupling reactions [3]. Based on the established reactivity pattern of 4-chloropyridines, this compound is suitable for introducing aryl, heteroaryl, or vinyl groups at the pyridine 4-position, enabling access to biaryl and aryl-heteroaryl architectures that are common in pharmaceutical and agrochemical candidates. Procurement is justified when the synthetic route requires a 3-hydroxy-4-arylpyridine substructure that cannot be accessed via alternative regioisomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-3-hydroxypyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.